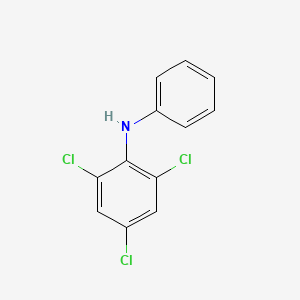

Phenyl-(2,4,6-trichloro-phenyl)-amine

Overview

Description

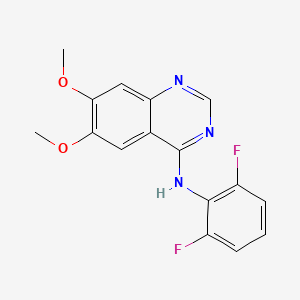

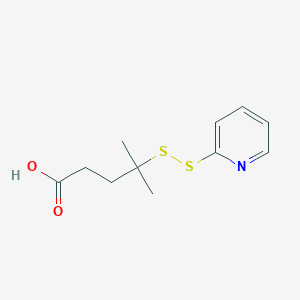

Phenyl-(2,4,6-trichloro-phenyl)-amine is a useful research compound. Its molecular formula is C12H8Cl3N and its molecular weight is 272.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Direct Nickel-Catalyzed Amination of Phenols

A method employing 2,4,6-Trichloro-1,3,5-triazine (TCT) for the direct nickel-catalyzed amination of phenols was developed. This approach facilitates the transformation of phenolic compounds into their corresponding anilines under mild conditions, showcasing the compound's utility in synthesizing primary aromatic amines (Iranpoor & Panahi, 2014).

Fungicidal Activity of Chlorothalonil Derivatives

Chlorothalonil, a fungicide, has been modified using phenyl amines to produce derivatives with potential fungicidal activity. These modifications led to compounds exhibiting significant effectiveness against various pathogens, highlighting the role of phenyl-(2,4,6-trichloro-phenyl)-amine structures in developing new agrochemicals (Guan et al., 2013).

Organocatalytic Selective Benzoylation of Alcohols

The compound has shown potential in the selective benzoylation of alcohols containing phenol or aromatic amine functionality. This illustrates its utility in organic synthesis, particularly in the selective functionalization of molecules (Ram, Soni, & Gupta, 2012).

Photoredox Catalysis for C(sp3)–C(sp) and C(sp3)–C(sp2) Bond Formation

A metal-free photoredox strategy involving 2,4,6-triphenylpyridinium salts demonstrated the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach, utilizing redox-activated primary amine derivatives, underscores the compound's role in facilitating novel bond formation under mild conditions (Ociepa, Turkowska, & Gryko, 2018).

Enhanced Electrochromic Properties

Incorporation of bithiophene into triphenylamine led to materials with improved electrochromic properties. These findings highlight the application of this compound in the development of advanced materials for electrochromic devices (Mi et al., 2013).

Mechanism of Action

Target of Action

Phenyl-(2,4,6-trichloro-phenyl)-amine, also known as diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals, primarily targets intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . These molecules play a crucial role in various biochemical processes.

Mode of Action

The compound interacts with its targets by controlling the ICT interactions. The number and position of the donor units, diphenylamine (DPA), in the molecule can be optimized to tune these interactions . This interaction results in changes in the absorption maxima and photoluminescence (PL) quantum yields .

Biochemical Pathways

The affected biochemical pathway primarily involves the process of photothermal conversion. The near-infrared (NIR) absorbance and the nonradiative transition of the radicals contribute to their photothermal conversion . This pathway can have downstream effects on various biochemical processes, particularly those involving energy transfer.

Pharmacokinetics

The compound’s photothermal conversion performance suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in its photothermal conversion performance. The compound exhibits high photothermal conversion efficiencies, with remarkable efficiencies of 41% and 50% achieved for different variants of the compound . This suggests that the compound could have potential applications in photothermal therapy .

Properties

IUPAC Name |

2,4,6-trichloro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNRCXQIZGIJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292749 | |

| Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15362-44-4 | |

| Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15362-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B3105432.png)

![N-[(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B3105477.png)

![9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3105502.png)

![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)